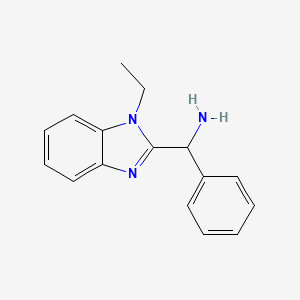

C-(1-Ethyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-ethylbenzimidazol-2-yl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-2-19-14-11-7-6-10-13(14)18-16(19)15(17)12-8-4-3-5-9-12/h3-11,15H,2,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVJTPHOVNEFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(1-Ethyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the ethyl and phenyl groups. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

C-(1-Ethyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

C-(1-Ethyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of C-(1-Ethyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substitution Patterns

The compound is part of a broader class of benzimidazole-amine derivatives. Key structural analogs include:

Table 1: Structural Comparison of Benzimidazole Derivatives

*Estimated based on structural similarity to analogs.

Physicochemical and Pharmacological Properties

- Lipophilicity : The ethyl group in the target compound provides moderate lipophilicity compared to the cyclopropyl analog (higher steric bulk) and trifluoromethyl-containing derivatives (higher hydrophobicity) .

- Solubility: The dihydrochloride salt of the cyclopropyl analog (CAS 1303968-28-6) exhibits improved aqueous solubility, critical for formulation, whereas non-salt analogs may require solubilizing excipients .

Hazard and Handling Considerations

- C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride carries hazard statements for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335), necessitating precautions like avoiding inhalation (P261) .

- No direct safety data are provided for the ethyl-substituted target compound, but similar handling protocols are advisable.

Key Research Findings

- Substituent Impact: Ethyl vs. Trifluoromethyl Groups: Enhance binding affinity to hydrophobic pockets in targets like kinases but may increase metabolic inertness . Methoxy and Pyridinyloxy: Improve solubility and electronic interactions, as seen in ’s methoxy-substituted derivative .

Biological Activity

C-(1-Ethyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine, with the CAS number 1017470-41-5, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : CHN

- Molecular Weight : 251.33 g/mol

- Structural Characteristics : The compound features a benzoimidazole core which is known for its diverse biological properties, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Benzimidazole derivatives are often associated with inhibition of key enzymes such as dihydrofolate reductase (DHFR) and have shown promise in anticancer and antimicrobial applications.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, showing promising results:

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Candida albicans |

These results indicate that modifications to the benzimidazole structure can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain benzimidazole derivatives can inhibit cancer cell proliferation:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 (Colorectal carcinoma) |

| N18 | 4.53 | HCT116 (Colorectal carcinoma) |

These compounds were found to be more potent than the standard drug 5-Fluorouracil (IC50 = 9.99 µM), indicating a strong potential for further development as anticancer agents .

Study on Antiviral Activity

A recent study evaluated the antiviral activity of benzimidazole derivatives against MERS-CoV, demonstrating that structural modifications can lead to enhanced inhibitory effects on viral replication. The compound's IC50 values were significantly lower than those of other tested compounds, indicating its potential as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for C-(1-Ethyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine, and how do reaction conditions influence product purity?

- Answer : The compound is typically synthesized via condensation reactions between substituted benzimidazole precursors and phenylmethylamine derivatives. Key steps include:

- Using acyl chlorides (e.g., m-toluoyl chloride) with o-phenylenediamine under reflux in polyphosphoric acid or toluene to form the benzimidazole core .

- Optimizing temperature (100–120°C) and solvent polarity to suppress side reactions, such as unintended cyclization or oxidation .

- Catalysts like palladium or copper salts may enhance coupling efficiency between ethyl-substituted benzimidazole and phenylmethylamine moieties .

Q. How is the molecular structure of this compound validated experimentally?

- Answer : Structural confirmation relies on:

- Single-crystal X-ray diffraction : Provides precise bond angles (e.g., C–N–C angles ~112.6°) and torsion parameters, critical for verifying stereochemistry .

- Spectroscopy :

- 1H/13C NMR : Aromatic protons appear at δ 7.2–8.1 ppm, while ethyl groups show triplet signals near δ 1.2–1.5 ppm .

- IR : Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~3400 cm⁻¹ (N–H) confirm functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : While the compound is classified as non-hazardous, standard precautions include:

- PPE : Gloves and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Answer :

- DFT calculations (B3LYP/SDD) : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the ethyl group’s electron-donating effect stabilizes the benzimidazole ring, directing electrophilic attacks to the phenylmethylamine moiety .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity .

Q. What strategies resolve contradictions in reported bioactivity data for benzimidazole derivatives?

- Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

- Experimental variables : Adjusting inoculum size (e.g., 10⁴–10⁶ CFU/mL) or solvent polarity (DMSO vs. water) can alter MIC values by 2–4-fold .

- Structural analogs : Compare with methyl- or butyl-substituted benzimidazoles to isolate substituent effects on bioactivity .

Q. How does the ethyl group’s position on the benzimidazole ring impact electronic properties?

- Answer :

- Electron density mapping : The ethyl group at the 1-position increases benzimidazole’s electron density via inductive effects, raising the HOMO energy by ~0.3 eV compared to methyl analogs .

- Steric effects : Bulkier substituents (e.g., butyl) reduce rotational freedom, affecting binding kinetics in receptor-ligand systems .

Q. What methodologies optimize the compound’s stability under varying pH conditions?

- Answer :

- Degradation studies : Monitor hydrolysis rates via HPLC at pH 2–12. Stability peaks at pH 7–8, with degradation products (e.g., phenylmethylamine) forming under acidic/basic conditions .

- Protective groups : Introduce tert-butoxycarbonyl (Boc) to amine groups to enhance stability during storage .

Data Interpretation & Challenges

Q. How to address inconsistencies in crystallographic data vs. computational models?

- Answer :

- R-factor analysis : Discrepancies in bond lengths (e.g., C–N: 1.34 Å experimental vs. 1.38 Å theoretical) may arise from crystal packing forces unaccounted for in gas-phase calculations .

- Temperature effects : High-resolution data collected at 100 K reduces thermal motion artifacts .

Q. Why do some synthetic routes yield unexpected byproducts, and how are they characterized?

- Answer :

- Mechanistic studies : Trace byproducts (e.g., oxidized methyl groups) via LC-MS and assign structures using tandem mass fragmentation .

- Leaving group influence : Acyl chlorides (vs. carboxylic acids) reduce side reactions by facilitating nucleophilic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.